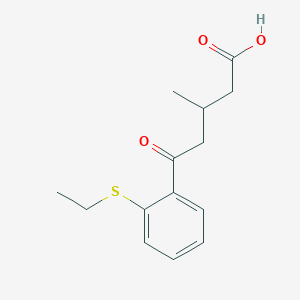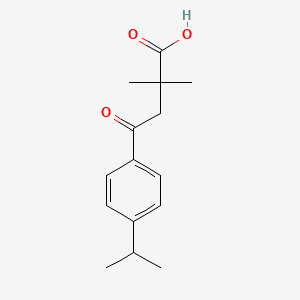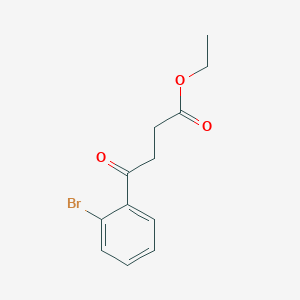
Ethyl 4-(2-bromophenyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromophenyl)acetate is a chemical compound with the formula C10H11BrO2 . It’s also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromophenyl)acetate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 243.097 .Aplicaciones Científicas De Investigación
1. Synthetic Applications in Heterocyclic Chemistry
Ethyl 4-(2-bromophenyl)-4-oxobutyrate has been utilized as a building block in the synthesis of tri- and tetra-cyclic heterocycles, particularly in radical cyclisation reactions onto azoles. This process involves alkylating azoles like imidazoles, pyrroles, indoles, and pyrazoles, which subsequently leads to the formation of new 6-membered rings attached to the azoles. The aryl radicals formed in this process undergo intramolecular homolytic aromatic substitution onto the azole rings, highlighting its significant role in heterocyclic chemistry (Allin et al., 2005).
2. Role in Synthesis of Novel Heterocyclic Compounds
This compound has been used as a key starting material for preparing various heterocyclic compounds. For instance, it has been involved in the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives have been created through various reactions under Aza–Michael addition conditions, demonstrating the compound's versatility and importance in creating novel heterocyclic compounds with potential applications (El-Hashash et al., 2015).
3. Applications in Anti-HIV Research
Ethyl 4-(2-bromophenyl)-4-oxobutyrate has also been utilized in synthesizing compounds with potent anti-HIV-1 activity. The synthesis process involves condensing the compound with thiourea and then treating it with chloroacetic acid, leading to the formation of N1-substituted uracils that exhibited significant activity against HIV-1. This demonstrates its potential application in developing antiviral therapies (Danel et al., 1996).
4. Contribution to Antimicrobial Research
The compound has been involved in the synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, which were studied for their antimicrobial properties. These synthesized compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum, indicating its potential application in developing new antimicrobial agents (Kucukguzel et al., 1999).
5. Role in Enantioselective Hydrogenation
This compound has been used in the enantioselective hydrogenation process in ionic liquid systems. This process, which involved the presence of the chiral catalyst Ru-BINAP, achieved high levels of asymmetric induction, highlighting its potential application in chiral synthesis and catalysis research (Starodubtseva et al., 2004).
6. Use in Biosynthesis Studies
Ethyl 4-(2-bromophenyl)-4-oxobutyrate has been used in biosynthesis studies to confirm pathways for the formation of gamma-substituted-gamma-butyrolactones in film sherries. This compound was added to a simulated sherry under an actively growing film, yielding radioactive gamma-butyrolactone and other compounds, thus confirming earlier proposed pathways for their formation (Fagan et al., 1981).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(2-bromophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCNUNUTZSKDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645536 |
Source


|
| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-bromophenyl)-4-oxobutyrate | |
CAS RN |
898751-18-3 |
Source


|
| Record name | Ethyl 2-bromo-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)
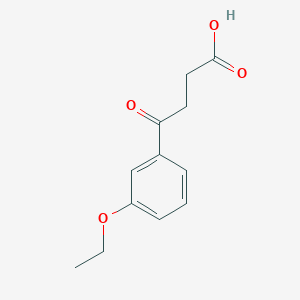
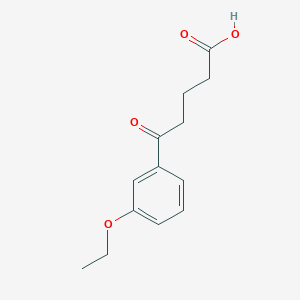
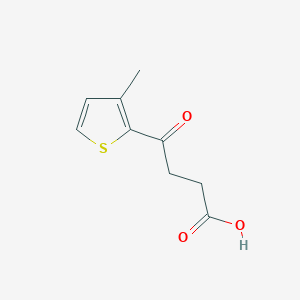

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
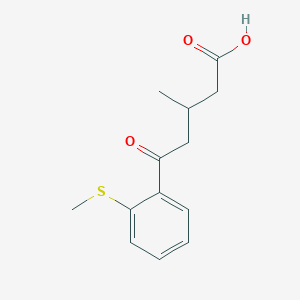
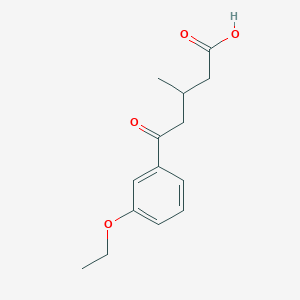
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)
